REACTION_CXSMILES
|
[Br:1][C:2]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3]1.[C:10](Cl)(=O)[C:11](Cl)=O.C(N(CC)C(C)C)(C)C>CN(C=O)C.C(Cl)Cl>[Br:1][C:2]1([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3]1
|
Name
|
|
Quantity
|
22.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
23.9 g
|
Type
|
reactant
|
Smiles
|
BrC1(CCCC1)C(=O)O
|
Name
|
|
Quantity
|
11.6 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removing the low-boiling solvents in vacuo, ethanol (50 mL)
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at ambient temperature for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
After removing the low-boiling solvents in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between diethyl ether and water
|
Type
|
WASH
|
Details
|
The organic portion was washed with water and brine
|
Type
|
FILTRATION
|
Details
|
The crude product was filtered through a plug of silica gel using 0 to 10% EtOAc in hexanes as the eluant
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |